cis-5-(Acetylthio)-2-phenyl-1,3-dioxane
Description
cis-5-(Acetylthio)-2-phenyl-1,3-dioxane is a 1,3-dioxane derivative characterized by a phenyl group at the C2 position and an acetylthio (SAc) substituent at the C5 position in a cis-configuration. The 1,3-dioxane ring adopts a chair conformation, with substituents at C2 and C5 influencing steric and electronic properties. The acetylthio group introduces a sulfur atom, which enhances lipophilicity and alters reactivity compared to oxygen-based analogs (e.g., esters).
Properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
S-(2-phenyl-1,3-dioxan-5-yl) ethanethioate |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-11-7-14-12(15-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 |
InChI Key |
ZBXVFAIERREZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of cis-5-(Acetylthio)-2-phenyl-1,3-dioxane include:
Key Observations:
- Polarity and Solubility : Oxygen-based substituents (e.g., OAc, OH) increase polarity, enhancing water solubility. The acetylthio group (SAc) reduces polarity, favoring lipid solubility .
- Thermal Stability : Melting points correlate with substituent bulkiness. For example, diphenylacetyloxy (MP: 116–119°C) has a higher MP than acetyloxy (98–101°C) due to increased van der Waals interactions .
- Reactivity : Thioesters (SAc) are more nucleophilic and prone to hydrolysis or transacetylation compared to esters (OAc) .
Conformational Analysis
X-ray studies of 5-substituted-1,3-dioxanes (e.g., tert-butylsulfonyl derivatives) reveal that bulky groups at C5 induce chair conformations with axial orientation to minimize 1,3-diaxial strain. The acetylthio group, being smaller than tert-butylsulfonyl, may adopt an equatorial position, reducing steric hindrance and stabilizing the ring .
Spectroscopic Differences
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